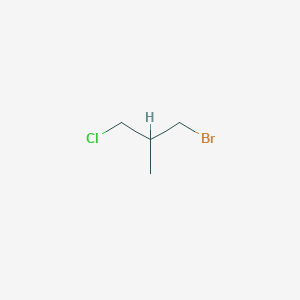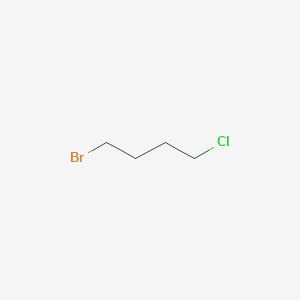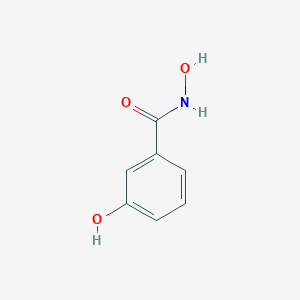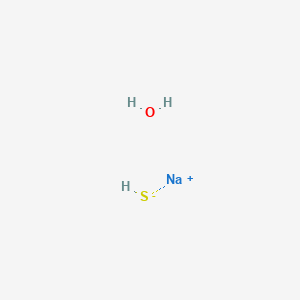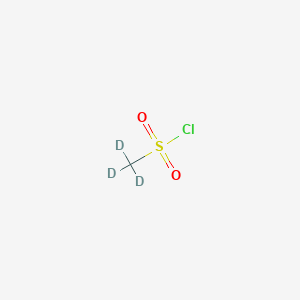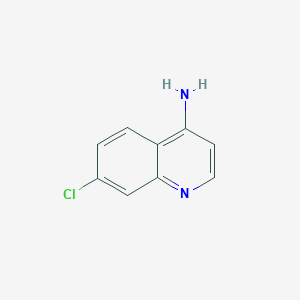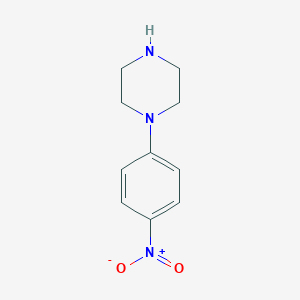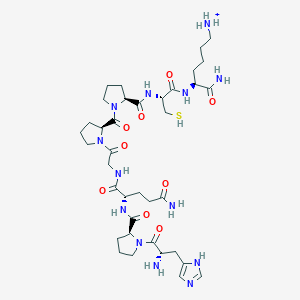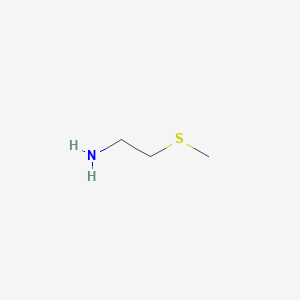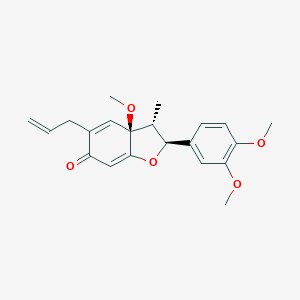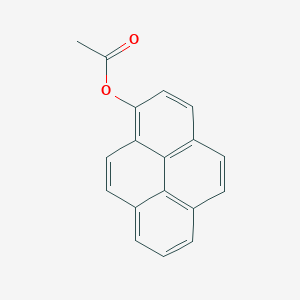
芘-1-乙酸酯
描述
Pyren-1-yl acetate is an organic compound derived from pyrene, a polycyclic aromatic hydrocarbon. Pyrene is known for its extended rigid structure and photophysical properties, making it valuable in various fields such as materials science, supramolecular chemistry, and biological chemistry . Pyren-1-yl acetate specifically features an acetate group attached to the pyrene nucleus, which can influence its reactivity and applications.
科学研究应用
作用机制
Target of Action
Pyren-1-yl Acetate, also known as 1-Acetoxypyrene, is a complex compound that interacts with various targets within biological systemsIt’s known that many pyrene compounds interact with cellular components, such as proteins and nucleic acids .
Mode of Action
Pyrene compounds are known for their unique fluorescent properties, which can be utilized in various biological applications . For instance, they can be used as fluorescent probes for the sequence-specific detection of nucleic acids .
Biochemical Pathways
For example, they have been used in the development of nucleic acid-based tools due to their unique photophysical properties .
Pharmacokinetics
It’s known that the bioavailability and pharmacokinetics of a compound can be influenced by its chemical structure and the presence of functional groups .
Result of Action
For instance, some pyrene compounds have shown potential as anticancer agents, attributed to their ability to induce apoptosis .
Action Environment
The action, efficacy, and stability of Pyren-1-yl Acetate can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and light exposure can affect the compound’s stability and activity .
生化分析
Biochemical Properties
Pyren-1-yl Acetate is known to exhibit fluorescence, which is sensitive to the microenvironment . This property has been utilized in the development of sensitive fluorescent probes for the sequence-specific detection of nucleic acids
Cellular Effects
It has been suggested that Pyren-1-yl Acetate enters cells via certain transport mechanisms . Once inside the cell, its acetic group is cleaved by intracellular, nonspecific esterases, forming the impermeable, fluorescent form of the molecule
Molecular Mechanism
It is known that the compound exhibits fluorescence upon excitation, which is believed to be of predominantly pyrene π–π* character
Temporal Effects in Laboratory Settings
It has been observed that the fluorescence lifetime for Pyren-1-yl Acetate is indicative of a short-lived excited state . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking and needs further exploration.
Dosage Effects in Animal Models
The effects of varying dosages of Pyren-1-yl Acetate in animal models have not been extensively studied. Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy . Therefore, future studies should focus on understanding the threshold effects, as well as any toxic or adverse effects at high doses of Pyren-1-yl Acetate in animal models.
Transport and Distribution
Pyren-1-yl Acetate is believed to enter cells via certain transport mechanisms . Once inside the cell, its acetic group is cleaved by intracellular, nonspecific esterases
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyren-1-yl acetate typically involves the acetylation of pyrene derivatives. One common method is the reaction of pyrene with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction proceeds under mild conditions, usually at room temperature, to yield pyren-1-yl acetate .
Industrial Production Methods: Industrial production of pyren-1-yl acetate may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity pyren-1-yl acetate .
Types of Reactions:
Oxidation: Pyren-1-yl acetate can undergo oxidation reactions to form pyrene-1-carboxylic acid.
Reduction: Reduction of pyren-1-yl acetate can yield pyrene-1-yl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst.
Major Products:
Oxidation: Pyrene-1-carboxylic acid.
Reduction: Pyrene-1-yl alcohol.
Substitution: Bromopyrene derivatives.
相似化合物的比较
1-Pyrenecarboxylic Acid: An oxidized derivative of pyrene, used in similar applications as pyren-1-yl acetate.
1-Pyrenemethanol: A reduced derivative of pyrene, also used as a building block in organic synthesis.
Uniqueness of Pyren-1-yl Acetate: Pyren-1-yl acetate is unique due to the presence of the acetate group, which can influence its reactivity and solubility. This makes it a versatile intermediate for the synthesis of various pyrene derivatives and enhances its applicability in different scientific fields .
属性
IUPAC Name |
pyren-1-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2/c1-11(19)20-16-10-8-14-6-5-12-3-2-4-13-7-9-15(16)18(14)17(12)13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAPHCGFUPXIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40999989 | |
| Record name | Pyren-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40999989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78751-40-3 | |
| Record name | 1-Pyrenol, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078751403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyren-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40999989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



